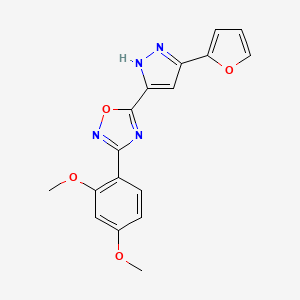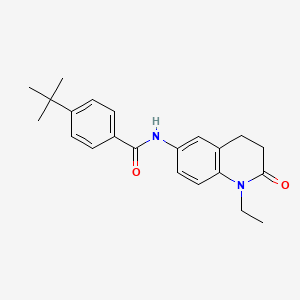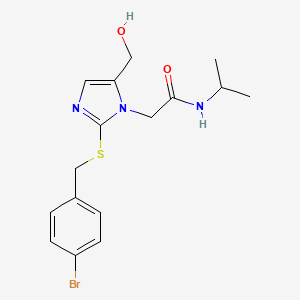![molecular formula C21H24N4O3S B11267589 1-[2-Ethyl-5-(3-methyl-1,2-oxazol-5-YL)benzenesulfonyl]-4-(pyridin-2-YL)piperazine](/img/structure/B11267589.png)
1-[2-Ethyl-5-(3-methyl-1,2-oxazol-5-YL)benzenesulfonyl]-4-(pyridin-2-YL)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-Ethyl-5-(3-methyl-1,2-oxazol-5-YL)benzenesulfonyl]-4-(pyridin-2-YL)piperazine is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a sulfonyl group, and a piperazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Ethyl-5-(3-methyl-1,2-oxazol-5-YL)benzenesulfonyl]-4-(pyridin-2-YL)piperazine typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, followed by the introduction of the sulfonyl group and the piperazine ring. Common reagents used in these reactions include sulfonyl chlorides, pyridine derivatives, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
1-[2-Ethyl-5-(3-methyl-1,2-oxazol-5-YL)benzenesulfonyl]-4-(pyridin-2-YL)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1-[2-Ethyl-5-(3-methyl-1,2-oxazol-5-YL)benzenesulfonyl]-4-(pyridin-2-YL)piperazine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and disease treatment.
Industry: It is used in the development of new materials, catalysts, and other industrial applications.
Mecanismo De Acción
The mechanism of action of 1-[2-Ethyl-5-(3-methyl-1,2-oxazol-5-YL)benzenesulfonyl]-4-(pyridin-2-YL)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-[2-Ethyl-5-(3-methyl-1,2-oxazol-5-YL)benzenesulfonyl]-4-(pyridin-2-YL)piperazine can be compared with other similar compounds, such as:
Oxazole Derivatives: Compounds containing the oxazole ring, which are known for their diverse biological activities.
Sulfonyl Piperazines: Compounds with sulfonyl and piperazine groups, which are studied for their potential therapeutic applications.
Pyridine Derivatives: Compounds containing the pyridine ring, which are widely used in medicinal chemistry and drug development.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C21H24N4O3S |
|---|---|
Peso molecular |
412.5 g/mol |
Nombre IUPAC |
5-[4-ethyl-3-(4-pyridin-2-ylpiperazin-1-yl)sulfonylphenyl]-3-methyl-1,2-oxazole |
InChI |
InChI=1S/C21H24N4O3S/c1-3-17-7-8-18(19-14-16(2)23-28-19)15-20(17)29(26,27)25-12-10-24(11-13-25)21-6-4-5-9-22-21/h4-9,14-15H,3,10-13H2,1-2H3 |
Clave InChI |
APXUNOXFZGEJOZ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=C(C=C1)C2=CC(=NO2)C)S(=O)(=O)N3CCN(CC3)C4=CC=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B11267512.png)
![3-((2-fluorobenzyl)thio)-7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B11267517.png)

![2-[2-(4-ethylpiperazin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11267521.png)

![2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-mesitylacetamide](/img/structure/B11267529.png)
![2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B11267531.png)
![N-(3,4-dimethoxybenzyl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B11267537.png)
![N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methoxybenzamide](/img/structure/B11267545.png)
![Ethyl 5-{4-methoxy-3-[(4-sulfamoylphenyl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxylate](/img/structure/B11267553.png)
![N-1,3-benzodioxol-5-yl-2-([1,3]oxazolo[4,5-b]pyridin-2-ylthio)acetamide](/img/structure/B11267560.png)
![2-(4-chlorophenyl)-5-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B11267565.png)


